Amsacrine hydrochloride
Overview
Description
Amsacrine hydrochloride is an aminoacridine derivative known for its potent intercalating antineoplastic properties. It is primarily used in the treatment of acute leukemias and malignant lymphomas. it has limited efficacy against solid tumors. This compound is often used in combination with other antineoplastic agents in chemotherapy protocols .
Mechanism of Action
Target of Action
Amsacrine hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA. The drug’s interaction with these targets disrupts the normal functioning of cells, particularly those that are rapidly dividing .
Mode of Action
This compound interacts with its targets through intercalation and external binding . It has a base specificity for A-T pairs in the DNA . The drug appears to cleave DNA by inducing double-stranded breaks . It also inhibits the action of topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .
Biochemical Pathways
The intercalation of this compound into DNA and its inhibition of topoisomerase II disrupt the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from replicating its DNA and producing necessary proteins, leading to cell death .
Pharmacokinetics
It is known that the drug is used in combination with other antineoplastic agents in chemotherapy protocols .
Result of Action
The result of this compound’s action is the death of rapidly dividing cells, such as those found in acute leukemias and malignant lymphomas . The drug has poor activity in the treatment of solid tumors . It produces consistent but acceptable myelosuppression and cardiotoxic effects .
Action Environment
Biochemical Analysis
Biochemical Properties
Amsacrine hydrochloride binds to DNA through intercalation and external binding . It has a base specificity for A-T pairs . Rapidly dividing cells are two to four times more sensitive to amsacrine than are resting cells . Amsacrine appears to cleave DNA by inducing double-stranded breaks .
Cellular Effects
This compound is effective in the treatment of acute leukemias and malignant lymphomas . It is frequently used in combination with other antineoplastic agents in chemotherapy protocols . It produces consistent but acceptable myelosuppression and cardiotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to DNA through intercalation and external binding . It has a base specificity for A-T pairs . Amsacrine appears to cleave DNA by inducing double-stranded breaks . Amsacrine also targets and inhibits topoisomerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amsacrine hydrochloride is synthesized through a series of chemical reactions involving the introduction of an acridine moiety into a methanesulfonanilide structure. The synthetic route typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of condensation reactions.
Methanesulfonanilide Formation: The methanesulfonanilide structure is formed by reacting methanesulfonyl chloride with aniline derivatives.
Coupling Reaction: The acridine derivative is then coupled with the methanesulfonanilide structure under specific reaction conditions to form amsacrine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Amsacrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Amsacrine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the acridine moiety, affecting its intercalating properties.
Substitution: Substitution reactions can occur at the methanesulfonanilide structure, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of amsacrine with modified chemical properties. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Amsacrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Primarily used in chemotherapy for treating acute leukemias and malignant lymphomas. It is also studied for its potential use in combination therapies.
Industry: Utilized in the development of new antineoplastic agents and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in chemotherapy.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties
Uniqueness
Amsacrine hydrochloride is unique due to its specific structure, which allows it to intercalate into DNA and inhibit topoisomerase II effectively. Unlike other similar compounds, this compound has a distinct methanesulfonanilide structure that contributes to its unique pharmacological profile. Its ability to generate reactive oxygen species and induce apoptosis further distinguishes it from other topoisomerase II inhibitors .
Properties
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDISRLXRMMTXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037186 | |
Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-15-4 | |
Record name | Amsacrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54301-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Amsacrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Amsa hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amsacrine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMSACRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HX4K4CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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